Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate
Description
Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate is a benzoate ester derivative featuring a central acetamido linker substituted with a 4-ethoxyphenoxy group.
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 4-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-15-8-10-16(11-9-15)24-12-17(20)19-14-6-4-13(5-7-14)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
HHNCAWLQBVACJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate involves multiple steps. The general synthetic route includes the esterification of benzoic acid derivatives, followed by amide formation and etherification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for pharmaceutical compounds and is involved in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific application of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s core structure—a methyl benzoate ester with an acetamido-phenoxy side chain—is shared with multiple analogs. Key variations include:
- Ester Group Modifications: Replacement of the methyl ester with ethyl (e.g., Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate ), butyl (butyl 4-{2-[(2,2-dimethylbenzofuran-7-yl)oxy]acetamido}benzoate ), or cyclohexyl (cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate ) alters lipophilicity and metabolic stability. Methyl esters generally exhibit higher hydrolytic susceptibility compared to bulkier esters.
- Phenoxy Substituents: The 4-ethoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, Br, CF₃ in C2–C7 ) or heterocyclic attachments (e.g., benzimidazole in Compound A21 ). Electron-donating groups like ethoxy may enhance resonance stabilization of the phenoxy moiety, affecting reactivity and intermolecular interactions.
- Acetamido Linker Modifications: Analogs such as methyl 4-(2-(tert-butylamino)-2-oxoethyl)benzoate (7i ) replace the phenoxy-acetamido group with alkylamino or ureido functionalities, altering hydrogen-bonding capacity and steric bulk.
Physicochemical Properties
Available data for analogs suggest trends in solubility, crystallinity, and stability:
- Melting Points and Yields: Piperazine-linked quinoline derivatives (C1–C7 ) show yields of 55–75% as crystalline solids, with melting points influenced by halogen substituents (e.g., C4 with F: lower mp vs. C3 with Cl). The target compound’s ethoxy group may reduce crystallinity compared to halogenated analogs.
- Spectral Data : ¹H NMR signals for the acetamido proton in analogs range from δ 10.6–10.7 ppm (e.g., C8 ), consistent with strong deshielding due to hydrogen bonding. The ethoxy group’s –OCH₂CH₃ protons are expected near δ 1.3–1.4 (triplet) and δ 3.9–4.1 (quartet) .
Data Tables
Table 1: Structural Analogs of Methyl 4-[2-(4-Ethoxyphenoxy)Acetamido]Benzoate
Table 2: Substituent Effects on Key Properties
Biological Activity
Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the following structural formula:
This compound features a benzoate moiety linked to an acetamido group, which is further substituted with an ethoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : Its structure may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The acetamido group may interact with specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound could influence signaling cascades related to oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect on bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
A controlled experiment assessed the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6) following treatment with this compound at doses of 10 mg/kg body weight. This study highlights the compound's potential for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
